molecular formula C3H3BrN2 B042342 4-Bromo-1H-pyrazole CAS No. 2075-45-8

4-Bromo-1H-pyrazole

Cat. No.: B042342
CAS No.: 2075-45-8
M. Wt: 146.97 g/mol
InChI Key: WVGCPEDBFHEHEZ-UHFFFAOYSA-N
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Description

4-Bromo-1H-pyrazole is a heteroaryl halide with the molecular formula C3H3BrN2 and a molecular weight of 146.97 g/mol . It is a derivative of pyrazole, characterized by a five-membered ring containing two adjacent nitrogen atoms. This compound is known for its versatility in various chemical reactions and its significance in scientific research.

Mechanism of Action

Target of Action

4-Bromo-1H-pyrazole, also known as 4-Bromopyrazole, is a pyrazole derivative . It has been shown to act as an inhibitor of liver alcohol dehydrogenase . Alcohol dehydrogenase is a key enzyme involved in the metabolism of alcohols in the body.

Mode of Action

It is reported to inhibit the oxidative phosphorylation, the atp -32 p exchange reaction, and energy dependent and independent calcium uptake . This suggests that it may interfere with energy production in cells and disrupt calcium homeostasis, which could have a variety of downstream effects.

Biochemical Pathways

Given its inhibitory effect on oxidative phosphorylation and atp exchange, it is likely that it impacts pathways related to energy production and calcium signaling

Result of Action

Its reported inhibition of oxidative phosphorylation and atp exchange suggests that it may disrupt energy production within cells . Additionally, its impact on calcium uptake could affect a variety of cellular processes, as calcium ions play a crucial role in many cellular functions.

Safety and Hazards

4-Bromo-1H-pyrazole is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Pyrazole-containing compounds represent one of the most influential families of N-heterocycles due to their proven applicability and versatility as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields . Therefore, synthesizing structurally diverse pyrazole derivatives is highly desirable, and various researchers continue to focus on preparing this functional scaffold and finding new and improved applications .

Biochemical Analysis

Biochemical Properties

4-Bromo-1H-pyrazole has been reported to participate in biochemical reactions. It is known to inhibit the oxidative phosphorylation, the ATP -32 P exchange reaction, and energy-dependent and independent calcium uptake

Cellular Effects

It is reported to inhibit the oxidative phosphorylation, which could potentially influence cell function

Molecular Mechanism

The molecular mechanism of this compound is not well-established. It is known to inhibit the oxidative phosphorylation

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Bromo-1H-pyrazole can be synthesized through several methods. One common approach involves the bromination of pyrazole using bromine or N-bromosuccinimide in the presence of a catalyst . The reaction typically occurs under mild conditions, yielding the desired product with high purity.

Industrial Production Methods: In industrial settings, this compound is produced using large-scale bromination processes. These methods often employ continuous flow reactors to ensure consistent product quality and high yield. The use of advanced catalysts and optimized reaction conditions further enhances the efficiency of the production process .

Comparison with Similar Compounds

Uniqueness: 4-Bromo-1H-pyrazole is unique due to its specific reactivity profile, which allows it to participate in a wide range of chemical reactions. Its bromine atom provides a good leaving group for substitution reactions, and its pyrazole ring offers a versatile scaffold for further functionalization .

Properties

IUPAC Name

4-bromo-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C3H3BrN2/c4-3-1-5-6-2-3/h1-2H,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVGCPEDBFHEHEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID50174826
Record name 4-Bromopyrazole
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Molecular Weight

146.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2075-45-8
Record name 4-Bromopyrazole
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Record name 4-Bromopyrazole
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Record name 4-Bromopyrazole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 4-bromopyrazole?

A1: The molecular formula of 4-bromopyrazole is C3H3BrN2, and its molecular weight is 146.97 g/mol. []

Q2: What spectroscopic techniques are used to characterize 4-bromopyrazole?

A2: Researchers commonly employ Fourier transform infrared (FTIR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy (1H, 13C, and 15N), and mass spectrometry (MS) to characterize 4-bromopyrazole. [, , , ] Rotational spectroscopy has also been used to determine the nuclear quadrupole coupling constants of 4-bromopyrazole and study its halogen bonding properties. [, ]

Q3: Is 4-bromopyrazole stable under ambient conditions?

A3: While specific stability data for 4-bromopyrazole under various conditions is limited in the provided research, many synthesized metal complexes incorporating 4-bromopyrazole are described as air-stable. []

Q4: Does 4-bromopyrazole exhibit any catalytic properties?

A4: The provided research primarily focuses on 4-bromopyrazole as a ligand in metal complexes and as a building block for larger molecules. There is no direct evidence presented for its independent catalytic activity.

Q5: Have there been computational studies on 4-bromopyrazole?

A5: Yes, researchers have employed ab initio calculations to study various aspects of 4-bromopyrazole. This includes predicting nuclear quadrupole coupling constants to understand halogen bonding strength [, ] and analyzing the mechanisms of double proton transfer in its dimer. [] Density functional theory (DFT) calculations have also been used to compare theoretical and experimental IR and 1H NMR spectroscopic data. []

Q6: How does the bromine atom at the 4-position influence the reactivity of 4-bromopyrazole?

A6: The bromine atom in 4-bromopyrazole serves as a useful handle for further functionalization. It enables selective lithiation at the 5-position, allowing for the introduction of various substituents. [] The bromine atom also plays a crucial role in forming halogen bonds, contributing to its utility in crystallographic fragment screening. [, ]

Q7: Does the presence of a bromine atom at the 4-position impact biological activity?

A7: While direct comparisons within the provided research are limited, some studies suggest that the presence and position of a halogen atom can affect the biological activity of pyrazole derivatives. For example, pyrazole itself demonstrated a more pronounced reduction in brain noradrenaline levels in rats compared to 4-bromopyrazole. [, ] Another study indicated that the introduction of a bromine atom at the 4-position of a pyrazole ring in a series of N-substitutedphenyl-2-pyrazolylnicotinamides resulted in compounds with notable fungicidal activities. []

Q8: Is there information available regarding SHE regulations for 4-bromopyrazole?

A8: The provided research does not specifically address SHE regulations for 4-bromopyrazole.

Q9: Is there any information available regarding the pharmacokinetic profile of 4-bromopyrazole?

A10: Limited pharmacokinetic data for 4-bromopyrazole is provided. One study estimated a half-life of less than 3 hours for 4-bromopyrazole in mice based on its inhibitory effect on ethanol elimination. []

Q10: Has the biological activity of 4-bromopyrazole been investigated?

A11: Research indicates that 4-bromopyrazole derivatives, particularly those incorporated into larger molecular frameworks, exhibit biological activity. One study found that 4-bromopyrazole derivatives demonstrated fungicidal activity against Physalospora piricola and Alternaria solani Sorauer. [] Additionally, a 4-bromopyrazole derivative was used as a precursor in the synthesis of a radiolabeled compound, [18F]NIDA-42033, for studying CB1 cannabinoid receptors in the animal brain using positron emission tomography. []

Q11: Are there any known applications of 4-bromopyrazole in drug discovery?

A12: Yes, 4-bromopyrazole has demonstrated utility in fragment-based drug discovery. Its ability to bind to various protein targets, particularly in crystallographic fragment screening (XCFS), makes it valuable for identifying potential drug binding sites. [, ]

Q12: Is there information available regarding resistance mechanisms associated with 4-bromopyrazole?

A12: The provided research primarily focuses on the synthesis, characterization, and binding properties of 4-bromopyrazole and its derivatives. No information is provided regarding specific resistance mechanisms associated with this compound.

Q13: What is known about the toxicity profile of 4-bromopyrazole?

A13: Specific toxicity data for 4-bromopyrazole is not available in the provided research.

Q14: Are there specific drug delivery strategies mentioned for 4-bromopyrazole?

A14: The provided research does not discuss specific drug delivery strategies for 4-bromopyrazole.

Q15: Are there any biomarkers associated with 4-bromopyrazole or its derivatives?

A15: The provided research does not mention specific biomarkers associated with 4-bromopyrazole or its derivatives.

Q16: Is there information available regarding the environmental impact of 4-bromopyrazole?

A16: The provided research does not discuss the environmental impact or degradation of 4-bromopyrazole.

Q17: What is the solubility of 4-bromopyrazole in different solvents?

A19: While specific solubility data is limited in the provided research, one study investigates the solubility and solution thermodynamics of 4-bromopyrazole in mixed solvents of methanol/ethanol and water. [] Additionally, its sodium salt is reported to be soluble in tetrahydrofuran. []

Q18: Is there information available regarding the validation of analytical methods for 4-bromopyrazole?

A18: The provided research primarily focuses on synthesis and characterization and does not delve into the validation of specific analytical methods for 4-bromopyrazole.

Q19: Are there specific quality control measures mentioned for 4-bromopyrazole?

A19: The provided research does not explicitly mention quality control measures for 4-bromopyrazole.

Q20: Is there information available regarding the immunogenicity of 4-bromopyrazole?

A20: The provided research does not address the immunogenicity or immunological responses associated with 4-bromopyrazole.

Q21: Is there information available regarding drug-transporter interactions with 4-bromopyrazole?

A21: The provided research does not discuss any interactions between 4-bromopyrazole and drug transporters.

Q22: Is there information available regarding the biocompatibility and biodegradability of 4-bromopyrazole?

A22: The provided research does not offer specific details regarding the biocompatibility or biodegradability of 4-bromopyrazole.

Q23: Are there any known alternatives or substitutes for 4-bromopyrazole in its various applications?

A26: Depending on the specific application, other halogenated pyrazoles, such as 4-iodopyrazole, might serve as alternatives. [] In medicinal chemistry, alternative heterocyclic scaffolds or functional groups might be explored to achieve desired biological activities.

Q24: Are there specific guidelines for recycling or waste management related to 4-bromopyrazole?

A24: The provided research does not provide specific guidelines for recycling or waste management related to 4-bromopyrazole.

Q25: What research infrastructure and resources are typically used in studying 4-bromopyrazole?

A28: Research on 4-bromopyrazole leverages standard organic synthesis facilities and analytical instrumentation commonly found in chemistry laboratories. This includes equipment for NMR spectroscopy, FTIR spectroscopy, mass spectrometry, X-ray crystallography, and computational chemistry resources. [, , , , , , , ]

Q26: When was 4-bromopyrazole first synthesized and characterized?

A29: While the exact date of its initial synthesis is not specified in the provided research, the earliest cited study on the crystal structure of 4-bromopyrazole dates back to 1999. [, ]

Q27: How does research on 4-bromopyrazole contribute to cross-disciplinary advancements?

A30: The study of 4-bromopyrazole spans various disciplines, including organic chemistry, medicinal chemistry, and materials science. For instance, its application in crystallographic fragment screening bridges chemistry and structural biology, offering insights into protein-ligand interactions and aiding drug discovery efforts. [, ] Furthermore, the development of 4-bromopyrazole-containing metal complexes contributes to advancements in coordination chemistry and potentially materials science. [, , ]

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